molecular formula C3H7O2P B12953146 1-Hydroxyphosphetane 1-oxide

1-Hydroxyphosphetane 1-oxide

Cat. No.: B12953146
M. Wt: 106.06 g/mol
InChI Key: GXFXXRGXUCTBEU-UHFFFAOYSA-N
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Description

1-Hydroxyphosphetane 1-oxide is a unique organophosphorus compound characterized by a four-membered ring structure containing phosphorus. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both a hydroxyl group and an oxide functionality makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Hydroxyphosphetane 1-oxide typically involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition to an alkene. The resulting intermediate undergoes carbocation rearrangement and intramolecular nucleophilic addition, leading to the formation of the phosphetane ring. The final step involves oxidation to obtain this compound . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hydroxyphosphetane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. .

Scientific Research Applications

1-Hydroxyphosphetane 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxyphosphetane 1-oxide involves its ability to form stable complexes with various substrates. The hydroxyl group and the oxide functionality allow it to participate in hydrogen bonding and coordinate with metal ions. This makes it an effective catalyst in certain chemical reactions and a useful ligand in coordination chemistry .

Comparison with Similar Compounds

Similar compounds to 1-Hydroxyphosphetane 1-oxide include:

Properties

Molecular Formula

C3H7O2P

Molecular Weight

106.06 g/mol

IUPAC Name

1-hydroxy-1λ5-phosphetane 1-oxide

InChI

InChI=1S/C3H7O2P/c4-6(5)2-1-3-6/h1-3H2,(H,4,5)

InChI Key

GXFXXRGXUCTBEU-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(C1)O

Origin of Product

United States

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